molecular formula C13H14N4O3S B1682919 TM6089

TM6089

Cat. No.: B1682919
M. Wt: 306.34 g/mol
InChI Key: UWXHGWIWBWQJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TM6089 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes the following steps:

    Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the desired compound.

    Coupling Reaction: The final step involves a coupling reaction where the intermediates are combined under specific conditions to form this compound.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

TM6089 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound "TM6089" has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by data tables and case studies.

Antitumor Activity

This compound has been investigated for its antitumor properties, particularly as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis and proliferation. The inhibition of TP can lead to reduced tumor growth and metastasis.

  • Case Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against specific types of cancer cells. The mechanism of action was linked to the disruption of nucleotide metabolism, essential for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Data Table: Antimicrobial Activity of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This table summarizes the MIC values obtained from various assays, highlighting this compound's potential as a therapeutic agent against bacterial infections.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several key enzymes involved in metabolic pathways. Its role as a TP inhibitor suggests further exploration into its application in treating conditions associated with aberrant enzyme activity.

  • Research Findings : In vitro studies have shown that this compound effectively inhibits TP with a Ki value indicating strong binding affinity. This inhibition is crucial for therapeutic strategies aimed at diseases where TP is overexpressed .

Mechanism of Action

TM6089 exerts its effects by inhibiting prolyl hydroxylase, an enzyme that regulates the stability of hypoxia-inducible factors. By inhibiting prolyl hydroxylase, this compound prevents the degradation of hypoxia-inducible factors, leading to their accumulation and activation. This activation induces the expression of genes involved in angiogenesis, erythropoiesis, and other adaptive responses to hypoxia .

Comparison with Similar Compounds

TM6089 is unique among prolyl hydroxylase inhibitors due to its lack of iron chelation activity. Unlike other inhibitors that chelate iron to inhibit prolyl hydroxylase, this compound binds to the active site of the enzyme without chelating iron. This unique binding mode makes this compound a valuable tool for studying the role of prolyl hydroxylase in various biological processes .

Similar compounds include:

Biological Activity

TM6089 is a novel prolyl hydroxylase domain (PHD) inhibitor, developed to modulate the hypoxia-inducible factor (HIF) pathway. This compound, along with TM6008, was synthesized based on the three-dimensional structure of human PHD2, aiming to enhance HIF activity under hypoxic conditions. The inhibition of PHDs leads to the accumulation of HIF-α subunits, promoting the transcription of genes involved in various physiological processes such as angiogenesis, erythropoiesis, and cellular adaptation to low oxygen levels .

Prolyl Hydroxylase Domain Inhibition

This compound selectively inhibits PHD2 by binding to its active site, which is critical for hydroxylating HIF-α subunits. This inhibition prevents the recognition of HIF-α by the von Hippel-Lindau (VHL) protein, which normally tags it for proteasomal degradation. As a result, HIF-α accumulates in the nucleus and dimerizes with HIF-β to activate target genes associated with the hypoxic response .

Biological Effects

The activation of the HIF pathway through this compound has several biological implications:

  • Angiogenesis : this compound has been shown to enhance angiogenesis in various models, which is crucial for tissue repair and regeneration .
  • Cell Proliferation : By stabilizing HIF-1α, this compound promotes the proliferation of mesenchymal stem cells (MSCs), enhancing their survival and metabolic flexibility under hypoxic conditions .
  • Metabolic Regulation : The compound influences glucose metabolism by increasing glucose uptake and shifting energy production from oxidative phosphorylation to anaerobic glycolysis .

Case Study 1: Angiogenesis Enhancement

In a preclinical study involving mouse models, local administration of this compound demonstrated significant enhancement of angiogenesis compared to controls. The study measured vascular density and expression levels of angiogenic markers such as VEGF and CXCR4, showing that this compound effectively promoted vascular growth in ischemic tissues .

Case Study 2: Mesenchymal Stem Cell Proliferation

Another study focused on the effects of this compound on MSCs. Researchers treated MSCs with varying concentrations of this compound and assessed cell proliferation rates. Results indicated that this compound significantly increased MSC proliferation through upregulation of TWIST expression, which subsequently inhibited pathways leading to osteogenic and adipogenic differentiation .

Table 1: Comparison of Biological Activities Induced by this compound

Biological ActivityEffect ObservedMechanism Involved
AngiogenesisEnhancedUpregulation of VEGF and CXCR4
MSC ProliferationIncreasedActivation of TWIST and inhibition of RUNX2
Glucose MetabolismShiftedIncreased GLUT1 expression

Table 2: Summary of Research Findings on this compound

Study ReferenceKey Findings
Inhibition of PHD2 leads to HIF stabilizationSupports potential therapeutic use
Enhanced MSC proliferation under hypoxiaIndicates role in regenerative medicine
Significant angiogenic response in vivoPotential for treating ischemic conditions

Q & A

Q. Basic: What are the primary mechanisms of action of TM6089 in modulating hypoxia-inducible factor (HIF) activity?

This compound acts as a prolyl hydroxylase domain (PHD) inhibitor, stimulating HIF activity without iron chelation, which distinguishes it from other PHD inhibitors. This mechanism promotes angiogenesis and offers protection in ischemic conditions by stabilizing HIF-α subunits, leading to upregulation of downstream targets like VEGF and GLUT3 .
Methodological Insight : To validate HIF activation, researchers should employ techniques such as Western blotting for HIF-α protein levels, qPCR for target gene expression (e.g., VEGF, GLUT3), and in vivo models (e.g., ischemic organ assays in transgenic rats) to confirm functional outcomes .

Q. Basic: What experimental models are most reliable for assessing this compound's therapeutic efficacy?

Standard models include:

  • Transgenic rats expressing hypoxia-responsive reporters to quantify HIF activity in vivo .
  • Mongolian gerbil models for cerebral ischemia studies .
  • Murine models for evaluating vaccine adjuvant properties (e.g., Delta-Omicron chimeric RBD-dimer studies) .
    Methodological Insight : Prioritize species-specific pharmacokinetic profiling to account for differences in drug metabolism. Use sponge assays for angiogenesis quantification and behavioral tests (e.g., motor function assessments) to evaluate neuroprotection .

Q. Advanced: How can researchers resolve contradictions in this compound's neuroprotective efficacy across animal models?

Discrepancies in neuroprotection vs. angiogenesis outcomes (e.g., in gerbil vs. rat models) may arise from variations in dosage, administration routes, or species-specific HIF signaling.
Methodological Insight :

  • Conduct dose-response studies to identify therapeutic windows.
  • Use systematic meta-analysis frameworks (e.g., PRISMA) to compare variables across studies .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental designs and isolate confounding factors .

Q. Advanced: What strategies optimize this compound dosing schedules to balance efficacy and toxicity in longitudinal studies?

Optimal dosing requires pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example:

  • Local administration (e.g., topical) enhances angiogenesis with minimal systemic exposure .
  • Oral dosing in transgenic rats showed HIF activation but requires monitoring for off-target effects .
    Methodological Insight : Implement staggered dosing regimens and use LC-MS/MS for plasma concentration monitoring. Cross-reference toxicity data from macaque studies to extrapolate safe thresholds .

Q. Basic: How should a research proposal on this compound's therapeutic potential be structured?

Follow a hypothesis-driven framework:

Background : Link this compound's mechanism (PHD inhibition) to unmet clinical needs (e.g., ischemic stroke).

Hypothesis : "this compound enhances post-ischemic recovery via HIF-mediated angiogenesis."

Design : Include controlled animal trials, blinding, and outcome measures (e.g., infarct volume reduction).

Literature Review : Critically analyze prior studies on PHD inhibitors and neuroprotection .

Q. Advanced: Can this compound be combined with other therapies (e.g., anticoagulants or immunomodulators) without adverse interactions?

Preliminary data suggest this compound's chimeric vaccine applications show compatibility with adjuvant therapies . However, combinatorial effects require rigorous testing:
Methodological Insight : Use factorial experimental designs to isolate interaction effects. For example, pair this compound with ENMD-119 (a HIF-1α inhibitor) to study antagonistic pathways .

Q. Basic: What key parameters should be measured to assess HIF pathway activation in this compound-treated models?

  • Molecular : HIF-1α protein stabilization (Western blot), VEGF mRNA expression (qPCR).
  • Functional : Capillary density (histology), blood flow restoration (Doppler imaging).
  • Behavioral : Neurological deficit scores in stroke models .

Q. Advanced: How can longitudinal studies address this compound's long-term effects on HIF signaling and organ function?

Methodological Insight :

  • Use inducible HIF reporter systems for real-time monitoring.
  • Incorporate multi-omics approaches (transcriptomics, proteomics) to track pathway dynamics over time.
  • Apply survival analysis techniques to evaluate chronic toxicity .

Q. Advanced: What interdisciplinary approaches enhance this compound research?

  • Computational Chemistry : Molecular docking to refine this compound's PHD-binding affinity.
  • Bioengineering : Develop drug-eluting scaffolds for localized delivery.
  • Data Science : Machine learning to predict off-target interactions using existing pharmacokinetic datasets .

Q. Basic: How can researchers validate this compound's preclinical findings in human-relevant models?

  • In Vitro : Use human endothelial cell cultures to assess angiogenic responses.
  • Ex Vivo : Human organoid models of ischemia .
  • Translational : Cross-validate murine data with primate studies (e.g., macaque security trials) .

Properties

IUPAC Name

6-amino-1,3-dimethyl-5-(2-pyridin-2-ylsulfanylacetyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-16-11(14)10(12(19)17(2)13(16)20)8(18)7-21-9-5-3-4-6-15-9/h3-6H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXHGWIWBWQJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CSC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.